1,2-Dimethyl-3,5,6-trinitro-1h-indole
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Overview
Description
1,2-Dimethyl-3,5,6-trinitro-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of three nitro groups and two methyl groups attached to the indole core, making it a highly substituted indole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5,6-trinitro-1h-indole typically involves multi-step organic reactions. One common method is the nitration of 1,2-dimethylindole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3,5,6-trinitro-1h-indole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the electrophile used.
Scientific Research Applications
1,2-Dimethyl-3,5,6-trinitro-1h-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3,5,6-trinitro-1h-indole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylindole: Lacks the nitro groups, making it less reactive in redox reactions.
3,5,6-Trinitroindole: Lacks the methyl groups, affecting its overall reactivity and solubility.
1,2,3-Trisubstituted Indoles: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
1,2-Dimethyl-3,5,6-trinitro-1h-indole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its highly substituted nature makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
3484-16-0 |
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Molecular Formula |
C10H8N4O6 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
1,2-dimethyl-3,5,6-trinitroindole |
InChI |
InChI=1S/C10H8N4O6/c1-5-10(14(19)20)6-3-8(12(15)16)9(13(17)18)4-7(6)11(5)2/h3-4H,1-2H3 |
InChI Key |
SBQKSQLOBBBCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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